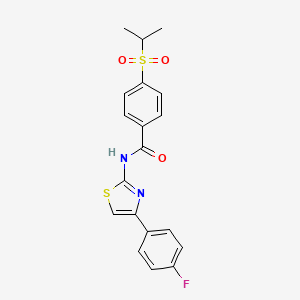

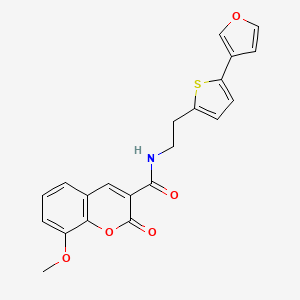

![molecular formula C19H13F2N5O2 B2505032 N-(2-氟苯基)-2-(1-(4-氟苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺 CAS No. 852450-38-5](/img/structure/B2505032.png)

N-(2-氟苯基)-2-(1-(4-氟苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide" is a derivative of the pyrazolopyrimidine class, which has been extensively studied for various biological activities. Pyrazolo[1,5-a]pyrimidines, for instance, have been reported as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . Similarly, pyrazolo[1,5-a]pyrimidine acetamides have been evaluated for their potential as ligands for imaging with PET, showing high affinity and selectivity towards the TSPO 18kDa .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multiple steps, starting from commercially available precursors. For example, a series of novel analogues of DPA-714 were synthesized in six steps from methyl 4-iodobenzoate, involving key iodinated building blocks and derivatization through Sonogashira couplings . The synthesis of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines included the design of approximately 70 novel compounds, highlighting the complexity and diversity of synthetic routes in this chemical class .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings, which can influence the molecule's planarity and intermolecular interactions. Quantum chemical insights into similar molecules have shown near-planarity between phenyl and pyrimidine rings, with the substitution of electronegative fluorine atoms affecting the geometry . The presence of strong hydrogen-bonded interactions has also been observed, which can be crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical rearrangements. For instance, 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide can rearrange to different molecular structures, which may have implications for their reactivity and potential as drug candidates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as lipophilicity, can be tailored by modifying the side chains. For example, the lipophilicity of novel pyrazolo[1,5-a]pyrimidine acetamides increased with the length of the fluoroalkynyl side chain . These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, excretion, and toxicity . Additionally, the small HOMO-LUMO energy gap of related molecules indicates chemical reactivity, which is an important consideration in drug design .

科学研究应用

合成和化学结构

- Sunder & Maleraju (2013)的一项研究描述了与目标化合物密切相关的N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基l-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺衍生物的合成。该论文详细介绍了使用核磁共振、红外和质谱对这些化合物的化学结构表征。

同位素标记合成

- Lin & Weaner (2012) 的研究涉及与目标化合物相关的稳定同位素标记化合物的合成。这项研究对于开发用于示踪和分析目的的标记化合物具有重要意义。

抗肿瘤活性

- El-Morsy、El-Sayed和Abulkhair (2017) 合成了一系列与目标化合物密切相关的吡唑并[3,4-d]嘧啶衍生物,并评估了它们对人乳腺癌细胞系MCF7的抗肿瘤活性。

抗菌活性

- Bondock、Rabie、Etman和Fadda (2008)进行的一项研究报告了合成含有吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的杂环化合物并评估了它们作为抗菌剂的活性。

神经炎症成像

- Damont 等人 (2015) 的研究展示了合成新型吡唑并[1,5-a]嘧啶以结合转运蛋白18 kDa (TSPO) 的方法,TSPO被认为是神经炎症过程的早期生物标志物。

放射性药物应用

- Dollé等人(2008 年)探索了使用正电子发射断层扫描 (PET) 对转运蛋白 (18 kDa) 进行成像的放射性配体的合成,突出了该化合物在医学成像中的应用。

抗氧化剂活性

- El‐Mekabaty (2015) 的一项研究讨论了具有吡唑并[3,4-d]嘧啶-4-酮部分的杂环化合物的合成,包括评估它们的抗氧化剂活性。

药物发现

- Li 等人 (2016) 的研究发现了一种有效的 FMS 样酪氨酸激酶 3 (FLT3) 抑制剂,该抑制剂与目标化合物密切相关,在银屑病动物模型中显示出有效的活性。

属性

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5O2/c20-12-5-7-13(8-6-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLKZEMFULDRIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

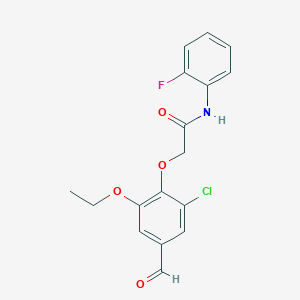

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)

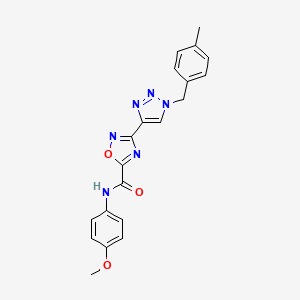

![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

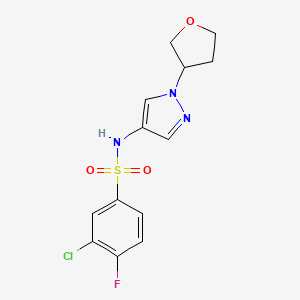

![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)

![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)